Comparative Clinical Diagnostic Accuracy: BZA2 vs. BZA
In a direct cross-study comparison of clinical performance, N-[2-(diethylamino)ethyl]-2-iodobenzamide (BZA2) demonstrated superior diagnostic sensitivity and specificity for melanoma detection compared to its para-iodo analog, N-(2-diethylaminoethyl)-4-iodobenzamide (BZA). While BZA2 achieved a sensitivity of 100% and a specificity of 95% on a per patient basis in a cohort of 25 patients with cutaneous melanoma [1], BZA demonstrated only 86% sensitivity and 83% specificity in a separate clinical study of 48 patients with ocular melanoma [2].
| Evidence Dimension | Clinical Diagnostic Accuracy (Sensitivity / Specificity) |
|---|---|
| Target Compound Data | Sensitivity: 100%, Specificity: 95% (per patient basis) |
| Comparator Or Baseline | N-(2-diethylaminoethyl)-4-iodobenzamide (BZA): Sensitivity: 86%, Specificity: 83% |
| Quantified Difference | Sensitivity: +14 percentage points; Specificity: +12 percentage points |
| Conditions | Human clinical studies: BZA2 cohort (n=25 patients with cutaneous melanoma); BZA cohort (n=48 patients with suspicion of ocular melanoma) |
Why This Matters
Higher sensitivity and specificity directly translate to fewer false negatives and false positives, making BZA2 a more reliable agent for melanoma staging and patient management.
- [1] Moins, N., D'Incan, M., Bonafous, J., et al. 123I-N-(2-diethylaminoethyl)-2-iodobenzamide: a potential imaging agent for cutaneous melanoma staging. European Journal of Nuclear Medicine and Molecular Imaging, 2002, 29(11), 1478-1484. View Source
- [2] Bacin, F., Michelot, J., Bonafous, J., et al. Clinical study of [123I]N-(2-diethylaminoethyl)-4-iodobenzamide in the diagnosis of primary and metastatic ocular melanoma. Acta Ophthalmologica Scandinavica, 1998, 76(1), 56-61. View Source
